molecular formula C5H11Cl2N3 B1530391 (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 1229623-76-0

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B1530391
CAS No.: 1229623-76-0
M. Wt: 184.06 g/mol
InChI Key: YKTXRVFBLIYHJO-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C5H9N3·2HCl . It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-3-ylmethanol with ammonium chloride under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the amine group.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.

Chemical Reactions Analysis

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrazole derivatives or other oxidized products.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives .

  • Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

  • Oxidation: Oxidation products include pyrazole-3-carboxylic acid and pyrazole-3-aldehyde .

  • Reduction: Reduction products include 1-methyl-1H-pyrazol-3-ylmethanamine and 1-methyl-1H-pyrazol-3-ylmethanol .

  • Substitution: Substituted pyrazoles can include halogenated pyrazoles and alkylated pyrazoles .

Scientific Research Applications

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry.

  • Biology: The compound is used in biological studies to investigate the role of pyrazole derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: is compared with other similar compounds, highlighting its uniqueness:

  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: This compound is structurally similar but differs in the position of the methyl group on the pyrazole ring.

  • 1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride:

These compounds share similarities in their pyrazole core but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(1-methylpyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-3-2-5(4-6)7-8;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXRVFBLIYHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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